molecular formula C9H8N6O B11892463 2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One

2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One

Cat. No.: B11892463
M. Wt: 216.20 g/mol
InChI Key: WFECBOHPSURSGU-UHFFFAOYSA-N
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Description

2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is known for its unique structure, which combines an imidazole ring fused with a quinazoline ring, making it a valuable scaffold for the development of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the oxidative condensation of benzylamines and 2-methylquinazolin-4(3H)-ones using iodine as a promoter and molecular oxygen as a terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Scientific Research Applications

2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, leading to its pharmacological effects. For example, its antifungal activity is attributed to its ability to inhibit fungal cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one is unique due to its dual amine groups at positions 2 and 6, which enhance its reactivity and potential for functionalization. This makes it a valuable scaffold for the development of various pharmacologically active agents.

Properties

Molecular Formula

C9H8N6O

Molecular Weight

216.20 g/mol

IUPAC Name

2,6-diamino-1,7-dihydroimidazo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C9H8N6O/c10-8-13-5-1-3-4(2-6(5)14-8)12-9(11)15-7(3)16/h1-2H,(H3,10,13,14)(H3,11,12,15,16)

InChI Key

WFECBOHPSURSGU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1NC(=N3)N)N=C(NC2=O)N

Origin of Product

United States

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